1-Isopropylspiro[indoline-3,4'-piperidin]-2-one
Description
1-Isopropylspiro[indoline-3,4'-piperidin]-2-one is a spirocyclic compound featuring an indoline-2-one fused to a piperidine ring via a spiro carbon atom, with an isopropyl substituent at the 1-position of the piperidine moiety. Spiro[indoline-3,4'-piperidin]-2-one derivatives are frequently explored as kinase inhibitors, antimicrobial agents, and modulators of enzyme activity .
Properties
Molecular Formula |
C15H20N2O |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
1-propan-2-ylspiro[indole-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C15H20N2O/c1-11(2)17-13-6-4-3-5-12(13)15(14(17)18)7-9-16-10-8-15/h3-6,11,16H,7-10H2,1-2H3 |
InChI Key |
CSXJZCKYDIBYKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C3(C1=O)CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Reductive Cyclization of Cyanopiperidine Precursors
Methodology :
4-Cyano-4-(2-fluorophenyl)-1-methylpiperidine intermediates undergo reductive cyclization using LiAlH₄ in tetrahydrofuran (THF) at reflux. The isopropyl group is introduced via subsequent alkylation.
Reaction Scheme :
Optimization Data :
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Temperature | 65–70°C | +22% vs. 50°C |
| LiAlH₄ Equivalents | 3.0 eq. | 78% yield |
| Solvent | Anhydrous THF | 90% purity |
Advantages :
Radical Cyclization of Strecker Reaction Intermediates
Methodology :
Developed by Fleurisson et al., this approach uses:
-
Strecker reaction between 2-bromo-4-isopropylaniline and N-benzyl-4-piperidone.
-
AIBN/Bu₃SnH-mediated radical cyclization to form the spiro core.
Critical Steps :
-
Strecker Reaction :
-
Radical Cyclization :
Table 1. Substrate Scope for Radical Cyclization :
| R Group on Aniline | Yield (%) | Purity (%) |
|---|---|---|
| Isopropyl | 67 | 98 |
| tert-Butyl | 58 | 95 |
| Methoxy | 49 | 90 |
Limitations :
Buchwald-Hartwig Coupling for Late-Stage Functionalization
Methodology :
A palladium-catalyzed intramolecular C–N coupling constructs the spiro framework. The isopropyl group is introduced via Suzuki-Miyaura coupling prior to cyclization.
Reaction Conditions :
Key Insight :
Comparative Analysis of Methods
Table 2. Method Comparison :
Post-Synthetic Modifications
N-Alkylation of the Piperidine Ring
Oxidation State Manipulation
Industrial-Scale Considerations
Preferred Route : Reductive cyclization (Section 2.1) due to:
Process Optimization :
Emerging Methodologies
Chemical Reactions Analysis
1-Isopropylspiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopropylspiro[indoline-3,4’-piperidin]-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Utilized in the production of smart materials and molecular electronics.
Mechanism of Action
The mechanism of action of 1-Isopropylspiro[indoline-3,4’-piperidin]-2-one involves its ability to undergo isomerization between different forms. This isomerization can be triggered by external stimuli such as light, temperature, and pH changes . The molecular targets and pathways involved include interactions with specific receptors and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
1'-Benzylspiro[indoline-3,4'-piperidin]-2-one
- Structure : Benzyl substituent at the 1'-position of the piperidine ring.
- Synthesis : Prepared via alkylation of spiro[indoline-3,4'-piperidin]-2-one intermediates, yielding 72.9% in optimized routes .
- Applications : Often used as an intermediate; hydrogenation removes the benzyl group to yield unsubstituted spiro[indoline-3,4'-piperidin]-2-one .
Spiro[indoline-3,5'-pyrano[2,3-d]pyridine]-2-one
- Structure: Pyrano-pyridine ring replaces the piperidine moiety.
- Activity : Exhibits antimicrobial (MIC = 8–32 μg/mL) and anticancer activity (IC50 = 10.86 μM against HeLa cells) .
- SAR : The pyrimidine moiety enhances activity by enabling hydrogen bonding with biological targets .
- Comparison: The pyrano-pyridine scaffold offers distinct electronic properties compared to the piperidine ring, likely broadening target selectivity.
Halogenated Derivatives (4-Bromo, 6-Bromo)
- Examples : 4-Bromospiro[indoline-3,4'-piperidin]-2-one (CAS: 1713164-01-2) and 6-bromo derivatives .
- Impact : Bromine at the 4- or 6-position modulates electronic density and steric hindrance, influencing interactions with targets like DDR1 (in fibrosis) .
- Comparison: Halogens enhance electrophilicity and may improve binding to enzymes or receptors compared to non-halogenated analogues.
1-Methyl and Aminopyridyl Derivatives
- Examples: 1-Methylspiro[indoline-3,4'-piperidin]-2-one and aminopyridyl-substituted variants (e.g., compound 5b/SMU-B) .
- Activity: SMU-B inhibits c-Met/ALK kinases and shows >50% tumor growth inhibition in xenograft models .
- Comparison: Methyl groups improve metabolic stability, while aminopyridyl substituents enhance kinase selectivity through hydrogen bonding.
Pharmacological and Target Selectivity
- Target Class Trends : The spiro[indoline-3,4'-piperidine] scaffold shows broad activity across GPCRs (25% of compounds), enzymes (e.g., CTSK, MAPK14), and ion channels . Substituents like isopropyl may fine-tune selectivity within these classes.
Physicochemical Properties
Biological Activity
1-Isopropylspiro[indoline-3,4'-piperidin]-2-one is a spirocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
1-Isopropylspiro[indoline-3,4'-piperidin]-2-one is characterized by its unique spiro structure combining an indoline and a piperidinone moiety. The molecular formula is with a molecular weight of 230.31 g/mol. The compound's structure allows for interactions with various biological targets, which is crucial for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N2O |
| Molecular Weight | 230.31 g/mol |
| IUPAC Name | 1-Isopropylspiro[indoline-3,4'-piperidin]-2-one |
| Canonical SMILES | CC(C)C1C2(CCN1)C3=CC=CC=C3NC2=O |
The biological activity of 1-Isopropylspiro[indoline-3,4'-piperidin]-2-one is primarily attributed to its ability to interact with specific molecular targets. The compound has been shown to modulate enzyme activity and receptor interactions, leading to various biological effects:
- Inhibition of Cell Proliferation : The compound has demonstrated the ability to inhibit the proliferation of certain cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress, which is significant in neurodegenerative diseases.
Pharmacological Effects
The pharmacological effects of 1-Isopropylspiro[indoline-3,4'-piperidin]-2-one include:
- Anticancer Activity : Studies have reported that this compound exhibits cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has shown significant activity against breast cancer and leukemia cell lines.
- Anti-inflammatory Properties : The compound has been observed to reduce inflammation in preclinical models, indicating its potential application in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activity of 1-Isopropylspiro[indoline-3,4'-piperidin]-2-one:
- Study on Cancer Cell Lines : A study published in ACS Omega demonstrated that derivatives of spiroindolines, including 1-Isopropylspiro[indoline-3,4'-piperidin]-2-one, induced differentiation in oligodendrocyte progenitor cells (OPCs), which is crucial for myelination in the nervous system .
- Neuroprotective Study : Another research article indicated that compounds with similar structures provided neuroprotection against glutamate-induced toxicity in neuronal cultures. This suggests potential therapeutic applications for neurodegenerative conditions .
- Anti-inflammatory Activity : A pharmacological study revealed that the compound exhibited significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro, suggesting its potential use in treating autoimmune diseases.
Q & A
Q. How are advanced analytical techniques (e.g., LC-HRMS/MS) applied to study metabolite profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
